molecular formula C4H2F6O4S B13155618 2,2,3,3,4,4-Hexafluoro-4-sulfinobutanoic acid CAS No. 115432-29-6

2,2,3,3,4,4-Hexafluoro-4-sulfinobutanoic acid

Cat. No.: B13155618
CAS No.: 115432-29-6
M. Wt: 260.11 g/mol
InChI Key: KWUPZKVSMNUGLV-UHFFFAOYSA-N
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Description

2,2,3,3,4,4-Hexafluoro-4-sulfinobutanoic acid is a fluorinated organic compound with the molecular formula C₄H₂F₆O₅S. This compound is characterized by the presence of six fluorine atoms and a sulfinic acid group attached to a butanoic acid backbone. It is known for its unique chemical properties, which make it valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,3,3,4,4-Hexafluoro-4-sulfinobutanoic acid typically involves the fluorination of butanoic acid derivatives. One common method includes the use of hexafluoropropylene oxide (HFPO) as a fluorinating agent. The reaction is carried out under controlled conditions, often in the presence of a catalyst, to ensure the selective introduction of fluorine atoms at the desired positions .

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the highly reactive fluorinating agents. The production process is designed to maximize yield and purity while minimizing the formation of unwanted by-products .

Chemical Reactions Analysis

Types of Reactions

2,2,3,3,4,4-Hexafluoro-4-sulfinobutanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfonic acid derivatives, reduced fluorinated compounds, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2,2,3,3,4,4-Hexafluoro-4-sulfinobutanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2,2,3,3,4,4-Hexafluoro-4-sulfinobutanoic acid exerts its effects involves interactions with molecular targets such as enzymes and proteins. The fluorine atoms enhance the compound’s stability and reactivity, allowing it to participate in various biochemical pathways. The sulfinic acid group can form covalent bonds with target molecules, leading to modifications that alter their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2,3,3,4,4-Hexafluoro-4-sulfinobutanoic acid is unique due to its specific arrangement of fluorine atoms and the presence of a sulfinic acid group. This combination imparts unique reactivity and stability, making it valuable for specialized applications in various fields .

Properties

CAS No.

115432-29-6

Molecular Formula

C4H2F6O4S

Molecular Weight

260.11 g/mol

IUPAC Name

2,2,3,3,4,4-hexafluoro-4-sulfinobutanoic acid

InChI

InChI=1S/C4H2F6O4S/c5-2(6,1(11)12)3(7,8)4(9,10)15(13)14/h(H,11,12)(H,13,14)

InChI Key

KWUPZKVSMNUGLV-UHFFFAOYSA-N

Canonical SMILES

C(=O)(C(C(C(F)(F)S(=O)O)(F)F)(F)F)O

Origin of Product

United States

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